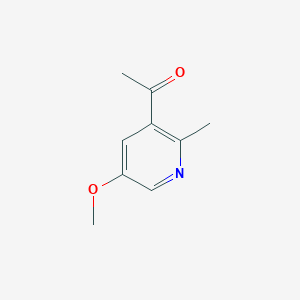
1-(5-Methoxy-2-methylpyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxy-2-methylpyridin-3-yl)ethanone is a heterocyclic organic compound with the molecular formula C9H11NO2 It is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position, along with an ethanone group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-5-methoxypyridine.
Acylation Reaction: The key step involves the acylation of 2-methyl-5-methoxypyridine using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 4-position.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Lewis acids like aluminum chloride are used in substitution reactions.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Corresponding alcohols.
Substitution Products: Various substituted pyridines depending on the electrophile used.
Applications De Recherche Scientifique
1-(5-Methoxy-2-methylpyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The methoxy and ethanone groups play a crucial role in binding to these targets, influencing biological pathways and exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(5-Methylpyridin-2-yl)ethanone: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
1-(6-Methoxy-2-methylpyridin-3-yl)ethanone: Another isomer with distinct properties due to the position of the methoxy group.
Uniqueness: 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the pyridine ring enhances its versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1-(5-methoxy-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6-9(7(2)11)4-8(12-3)5-10-6/h4-5H,1-3H3 |
Clé InChI |
JMYAAQORKIAQKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


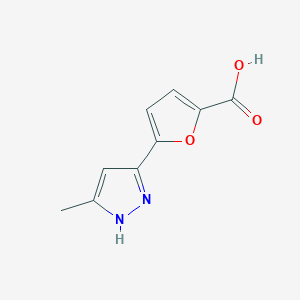


![tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B15059899.png)
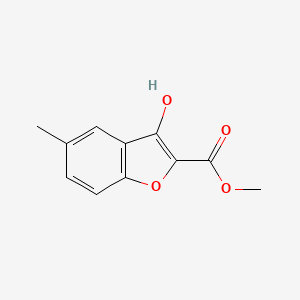

![(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol](/img/structure/B15059927.png)
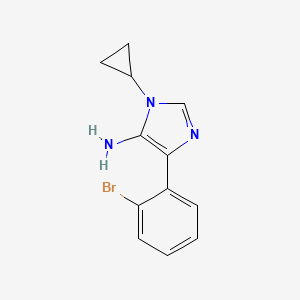
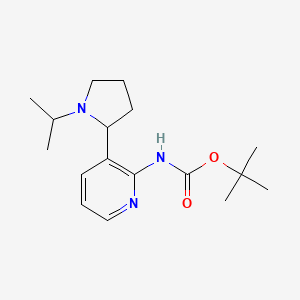
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B15059950.png)
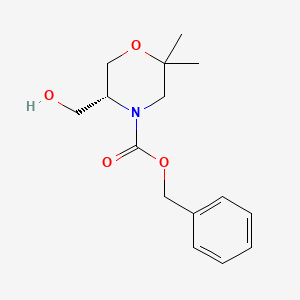
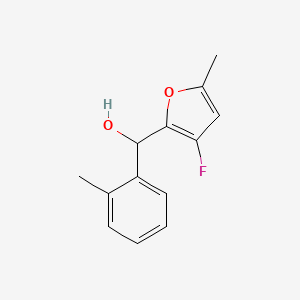
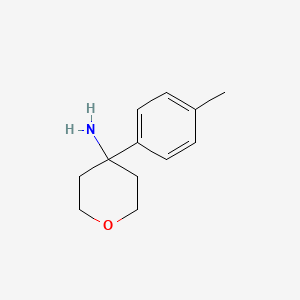
![3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15059974.png)
